12-Aminododecan-5-ol

Description

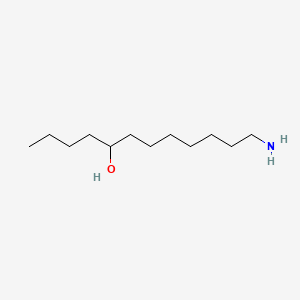

12-Aminododecan-5-ol is a bifunctional organic compound featuring a 12-carbon alkyl chain with an amine (-NH₂) group at the 12th position and a hydroxyl (-OH) group at the 5th position. This structural arrangement confers unique physicochemical properties, making it valuable in polymer chemistry, surfactant synthesis, and pharmaceutical intermediates. Its amphiphilic nature allows it to act as a linker or spacer in drug delivery systems, while its dual functional groups enable participation in condensation and coupling reactions .

Properties

Molecular Formula |

C12H27NO |

|---|---|

Molecular Weight |

201.35 g/mol |

IUPAC Name |

12-aminododecan-5-ol |

InChI |

InChI=1S/C12H27NO/c1-2-3-9-12(14)10-7-5-4-6-8-11-13/h12,14H,2-11,13H2,1H3 |

InChI Key |

ARUHMCLIFYEABB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCCCCCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

12-Aminododecan-5-ol can be synthesized through several methods. One common approach involves the reduction of 12-aminododecanoic acid. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions. Another method involves the catalytic hydrogenation of 12-aminododecanal using a suitable catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step processes starting from readily available raw materials. For example, the compound can be produced from dodecanoic acid through a series of reactions including amination, reduction, and purification steps. The use of biocatalysts and enzyme cascades has also been explored for the efficient and sustainable production of this compound .

Chemical Reactions Analysis

Types of Reactions

12-Aminododecan-5-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 12-Aminododecanal or 12-aminododecanoic acid.

Reduction: 12-Aminododecane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

12-Aminododecan-5-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.

Biology: It serves as a precursor for the synthesis of bioactive compounds and can be used in the study of enzyme-catalyzed reactions.

Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 12-Aminododecan-5-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the long aliphatic chain can interact with lipid membranes. These interactions can influence the compound’s biological activity and its ability to penetrate cell membranes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Aliphatic Amino-Alcohols

| Compound | Chain Length | Functional Groups | Key Structural Differences |

|---|---|---|---|

| This compound | C12 | -NH₂ (C12), -OH (C5) | Mid-chain hydroxyl, terminal amine |

| 11-Aminoundecanoic acid | C11 | -NH₂ (C11), -COOH (C1) | Carboxylic acid instead of hydroxyl |

| 11-Bromo-1-undecanol | C11 | -Br (C11), -OH (C1) | Terminal bromine, shorter chain |

| Dodecan-1-ol | C12 | -OH (C1) | Single terminal hydroxyl group |

Key Observations :

- Functional Group Positioning: Unlike 11-Bromo-1-undecanol (terminal -Br and -OH), this compound’s mid-chain hydroxyl group reduces its volatility and enhances solubility in polar solvents .

- Chain Length vs. Reactivity: The C12 chain in this compound offers greater hydrophobic character compared to C11 analogues like 11-Aminoundecanoic acid, which is more hydrophilic due to its terminal carboxylic acid .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | Dodecan-1-ol | 11-Bromo-1-undecanol |

|---|---|---|---|

| Melting Point (°C) | ~45–50* | 24–26 | 30–32 |

| Boiling Point (°C) | ~290–300* | 259–260 | 160–165 (at 15 mmHg) |

| Solubility in Water | Moderate | Insoluble | Low |

| LogP (Octanol-Water) | ~2.8* | 4.5 | 3.9 |

Key Findings :

- Hydrophilicity: The mid-chain hydroxyl group in this compound improves water solubility compared to Dodecan-1-ol, which is fully hydrophobic .

- Thermal Stability: Its higher boiling point relative to 11-Bromo-1-undecanol suggests stronger intermolecular hydrogen bonding due to dual functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.